2,6-DICHLOROPHENYL {[3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL} ETHER
Overview
Description
2,6-DICHLOROPHENYL {[3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL} ETHER is a complex organic compound featuring a unique combination of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROPHENYL {[3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL} ETHER involves multiple steps, starting with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core is synthesized through the condensation of appropriate precursors under controlled conditions . The final step involves the etherification of the dichlorophenyl group with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROPHENYL {[3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL} ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the dichlorophenyl ring .
Scientific Research Applications
2,6-DICHLOROPHENYL {[3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL} ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, 2,6-DICHLOROPHENYL {[3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL} ETHER prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
Uniqueness
2,6-DICHLOROPHENYL {[3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL} ETHER stands out due to its unique combination of structural features, which contribute to its high potency and selectivity as a CDK2 inhibitor . Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further development in anticancer therapies .
Properties
IUPAC Name |
4-[1-[(2,6-dichlorophenoxy)methyl]pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N8O/c1-25-16-10(7-21-25)17-22-15(24-27(17)8-20-16)13-5-6-26(23-13)9-28-14-11(18)3-2-4-12(14)19/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJXWNGZQQEACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=C(C=CC=C5Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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